5-Fluoro-4-methyl-6-[4-(2-phenoxyethanesulfonyl)piperazin-1-yl]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoro-4-methyl-6-[4-(2-phenoxyethanesulfonyl)piperazin-1-yl]pyrimidine is a synthetic organic compound that belongs to the class of pyrimidines This compound is characterized by the presence of a fluorine atom, a methyl group, and a piperazine ring substituted with a phenoxyethanesulfonyl group
Preparation Methods
The synthesis of 5-Fluoro-4-methyl-6-[4-(2-phenoxyethanesulfonyl)piperazin-1-yl]pyrimidine involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Formation of the pyrimidine core: The pyrimidine core is synthesized through a condensation reaction between appropriate precursors, such as 2,4-dichloro-5-fluoropyrimidine and 4-methylpyrimidine.
Introduction of the piperazine ring: The piperazine ring is introduced through a nucleophilic substitution reaction, where the pyrimidine core reacts with 1-(2-phenoxyethanesulfonyl)piperazine under basic conditions.
Final modifications:
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
5-Fluoro-4-methyl-6-[4-(2-phenoxyethanesulfonyl)piperazin-1-yl]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom or the phenoxy group can be replaced by other nucleophiles under appropriate conditions.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: It has been investigated for its potential as a biochemical probe to study cellular processes and molecular interactions.
Medicine: The compound shows promise as a lead compound in drug discovery, particularly for the development of anticancer and antiviral agents.
Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-Fluoro-4-methyl-6-[4-(2-phenoxyethanesulfonyl)piperazin-1-yl]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
5-Fluoro-4-methyl-6-[4-(2-phenoxyethanesulfonyl)piperazin-1-yl]pyrimidine can be compared with other similar compounds, such as:
5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl)benzoxazoles: These compounds also contain a fluorine atom and a piperazine ring, but differ in their core structure and substituents.
4-Fluoro-5-(substituted phenyl-piperazin-1-yl)-2-nitro-phenoles: These compounds share the piperazine and fluorine moieties but have different functional groups and core structures.
Properties
IUPAC Name |
5-fluoro-4-methyl-6-[4-(2-phenoxyethylsulfonyl)piperazin-1-yl]pyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21FN4O3S/c1-14-16(18)17(20-13-19-14)21-7-9-22(10-8-21)26(23,24)12-11-25-15-5-3-2-4-6-15/h2-6,13H,7-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPUFPTCWJSBZEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=N1)N2CCN(CC2)S(=O)(=O)CCOC3=CC=CC=C3)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21FN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.